Mycophenolic Acid Acyl-b-D-glucoside

Description

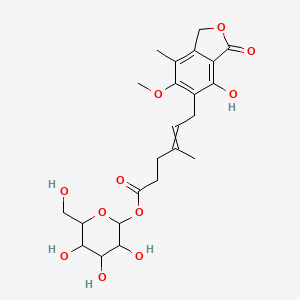

Mycophenolic Acid Acyl-b-D-glucoside: is a chemical compound with the molecular formula C23H30O11 and a molecular weight of 482.48 . It is a derivative of mycophenolic acid, which is known for its immunosuppressive properties

Structure

2D Structure

Properties

Molecular Formula |

C23H30O11 |

|---|---|

Molecular Weight |

482.5 g/mol |

IUPAC Name |

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |

InChI |

InChI=1S/C23H30O11/c1-10(5-7-15(25)34-23-20(29)19(28)18(27)14(8-24)33-23)4-6-12-17(26)16-13(9-32-22(16)30)11(2)21(12)31-3/h4,14,18-20,23-24,26-29H,5-9H2,1-3H3 |

InChI Key |

VCDAVVIRONUCLX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC3C(C(C(C(O3)CO)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis of Mycophenolic Acid Acyl-β-D-glucoside

Konigs-Knorr Glycosylation Strategy

The Konigs-Knorr method has been a cornerstone in the synthesis of glycosides, including MPAGs. This approach involves the reaction of a glycosyl donor—typically a halogenated sugar derivative—with a phenolic acceptor in the presence of a heavy metal catalyst. For MPAGs, the phenolic acceptor is mycophenolic acid, which undergoes glucosidation to form the β-D-glucoside conjugate.

In the optimized protocol described by Jones et al., methyl mycophenolate was reacted with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide under silver oxide catalysis. The reaction proceeds via an SN2 mechanism, yielding the acetyl-protected intermediate, which is subsequently deprotected using methanolic sodium methoxide. This method achieved a 68% yield of MPAGs with >99% β-anomeric purity. Critically, the use of silver-based catalysts introduced trace heavy metal contaminants, necessitating additional purification steps for pharmacological applications.

Table 1: Konigs-Knorr Synthesis Parameters and Outcomes

| Parameter | Value |

|---|---|

| Glycosyl Donor | 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide |

| Catalyst | Ag₂O |

| Reaction Time | 24 hours |

| Yield | 68% |

| Anomeric Purity (β:α) | >99:1 |

Phase Transfer-Lithium Phenolate Glucosidation

To address heavy metal contamination, a metal-free glucosidation method was developed. This technique employs a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to facilitate the reaction between mycophenolic acid and a glucopyranosyl fluoride donor in a biphasic solvent system. The lithium phenolate base deprotonates the phenolic hydroxyl group of MPA, enhancing its nucleophilicity.

This method achieved comparable yields (65–70%) to the Konigs-Knorr approach but eliminated heavy metal residues, making it preferable for producing reference standards. The reaction’s scalability was demonstrated through multi-gram syntheses, with HPLC analysis confirming ≥98% purity.

Enzymatic Synthesis via Microbial Glucosylation

Streptomyces-Based Biocatalysis

A patent by discloses an enzymatic method using Streptomyces candidus NRRL 5449 or Streptomyces aureofaciens NRRL 2209 to glucosylate MPA. The process involves fermenting MPA (0.2–0.75 g/L) with glucose (2–5% w/v) in an aqueous medium inoculated with the Streptomyces strain. Glucosyltransferase enzymes secreted by the microorganisms catalyze the formation of MPAGs, with conversion rates exceeding 90% after 72–120 hours.

Table 2: Enzymatic Synthesis Conditions and Efficiency

| Parameter | Value |

|---|---|

| Microorganism | S. aureofaciens NRRL 2209 |

| MPA Concentration | 0.5 g/L |

| Glucose Concentration | 3% w/v |

| Fermentation Time | 96 hours |

| Conversion Rate | 92% |

Analytical Validation of Synthesis Outcomes

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Maddela et al. validated a robust LC-MS/MS method for quantifying MPAGs in biological matrices. Using a C18 column and isocratic elution (acetonitrile/0.1% formic acid, 80:20), the method achieved linearity (r² = 0.999) across 101–19,955 ng/mL for MPA derivatives. Solid-phase extraction (SPE) with Oasis HLB cartridges provided ≥95% recovery, ensuring precise pharmacokinetic profiling.

Pharmacological and Toxicological Implications

Antiproliferative Activity

MPAGs inhibits inosine 5’-monophosphate dehydrogenase (IMPDH) type II, a critical enzyme in guanosine nucleotide synthesis. Shipkova et al. reported IC₅₀ values of 12.3 μM in human mononuclear leukocytes, suggesting adjunct immunosuppressive potential.

Protein Adduct Formation

Reactive acyl glucuronide metabolites, including MPAGs, covalently bind to hepatic and renal proteins, potentially contributing to MPA’s gastrointestinal toxicity. In vitro studies using synthesized MPAGs identified albumin and tubulin as primary targets, with adduct levels correlating with incubation time (r = 0.89, p < 0.01).

Chemical Reactions Analysis

Types of Reactions: Mycophenolic Acid Acyl-b-D-glucoside can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or amines.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or aldehydes.

Substitution: Generation of esters or amides.

Scientific Research Applications

Mycophenolic Acid Acyl-β-D-glucoside is a glycoside derivative of mycophenolic acid, an immunosuppressive agent used in organ transplantation and autoimmune diseases. The acylation of mycophenolic acid to produce Mycophenolic Acid Acyl-β-D-glucoside enhances its solubility and stability, potentially improving its pharmacokinetic properties.

Scientific Research Applications

Immunosuppression Mycophenolic Acid Acyl-β-D-glucoside exhibits immunosuppressive properties similar to mycophenolic acid. It inhibits lymphocyte proliferation by blocking the de novo pathway of purine synthesis, which is crucial for DNA synthesis in activated lymphocytes. This mechanism is beneficial in preventing organ rejection and treating autoimmune disorders. The modified structure of Mycophenolic Acid Acyl-β-D-glucoside may also provide improved bioavailability and reduced side effects compared to mycophenolic acid.

Purine Metabolism Studies on Mycophenolic Acid Acyl-β-D-glucoside interactions focus on its binding affinity with various biological targets. Research indicates that it interacts with enzymes involved in purine metabolism, similar to mycophenolic acid. It may also have synergistic effects when combined with other immunosuppressants or anti-inflammatory agents, enhancing therapeutic efficacy while potentially reducing toxicity.

Pharmacokinetics A limited sampling strategy (LSS) is useful to define the pharmacokinetic (PK) profiles of mycophenolic acid (MPA) and mycophenolic acid acyl glucuronide (AcMPAG) . One study designed an LSS based on multiple linear regression for estimating the AUC0-12 of MPA and AcMPAG at the minimum blood sampling points in Japanese lung transplant patients with concomitant tacrolimus .

Other compounds with immunosuppressive activity or structural characteristics :

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Mycophenolic Acid | Phenolic compound | Directly inhibits lymphocyte proliferation |

| Mycophenolate Mofetil | Ester derivative | Prodrug form; improved absorption |

| Mycophenolate Sodium | Sodium salt | Water-soluble form used in clinical settings |

| Azathioprine | Purine analog | Non-selective immunosuppressant |

| Leflunomide | Pyrimidine derivative | Inhibits dihydroorotate dehydrogenase |

Mechanism of Action

The mechanism by which Mycophenolic Acid Acyl-b-D-glucoside exerts its effects involves the inhibition of inosine monophosphate dehydrogenase (IMPDH). This enzyme is essential for the synthesis of guanosine nucleotides, which are necessary for DNA and RNA synthesis. By inhibiting IMPDH, the compound reduces the proliferation of T and B cells, leading to immunosuppression.

Molecular Targets and Pathways:

IMPDH: The primary molecular target is inosine monophosphate dehydrogenase.

Guanosine Nucleotide Synthesis: The pathway affected is the de novo synthesis of guanosine nucleotides.

Comparison with Similar Compounds

Mycophenolic Acid: The parent compound from which Mycophenolic Acid Acyl-b-D-glucoside is derived.

Mycophenolate Mofetil: Another immunosuppressive agent used in organ transplantation.

Acyl Glucuronides: Other acyl glucuronide derivatives with similar biological activities.

Uniqueness: this compound is unique in its ability to provide a more stable and effective form of mycophenolic acid, enhancing its therapeutic potential and reducing side effects.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and mechanisms make it a valuable compound in the fields of chemistry, biology, medicine, and industry.

Q & A

What enzymatic pathways govern the formation of Mycophenolic Acid Acyl-β-D-glucoside (AcMPAG)?

AcMPAG is synthesized via glucuronidation, primarily catalyzed by uridine-diphosphate glucuronosyltransferases (UGTs), with UGT1A9 and UGT2B7 identified as key isoforms. This reaction involves the conjugation of mycophenolic acid (MPA) with glucuronic acid, enhancing its hydrophilicity for renal excretion. Researchers should validate enzyme specificity using recombinant UGT isoforms and kinetic assays (e.g., Michaelis-Menten parameters) to quantify catalytic efficiency .

How does AcMPAG’s structure influence its reactivity and pharmacokinetic behavior compared to MPA-glucuronide (MPAG)?

AcMPAG contains an acyl-glucuronide linkage, making it chemically reactive and prone to hydrolysis or protein adduct formation. Unlike MPAG (a phenolic glucuronide), AcMPAG’s instability requires stabilization with cold-chain storage or protease inhibitors during sample preparation. Structural characterization via NMR or LC-MS/MS is critical to distinguish these metabolites in pharmacokinetic studies .

What experimental models are optimal for studying AcMPAG transport mechanisms?

MDCKII cells transfected with multidrug resistance-associated protein 2 (MRP2/ABCC2) in transwell assays are widely used to assess AcMPAG’s transepithelial efflux. Efflux ratios (BL-to-AP/AP-to-BL) ≥2 indicate MRP2-mediated transport. Parallel studies with MRP2 inhibitors (e.g., MK571) or knockout models can confirm transporter specificity .

How can researchers mitigate analytical interference when quantifying AcMPAG alongside MPA and MPAG?

AcMPAG and MPAG undergo in-source fragmentation during LC-MS/MS, generating false MPA signals. To resolve this:

- Optimize chromatographic separation (e.g., UPLC with C18 columns) to baseline-resolve metabolites.

- Use distinct multiple reaction monitoring (MRM) transitions (e.g., m/z 521→345 for AcMPAG vs. m/z 321→207 for MPA).

- Validate methods with interference testing using spiked matrices .

Why do studies report conflicting pharmacological activities for AcMPAG?

While AcMPAG is traditionally considered inactive, some in vitro models show reactivation via β-glucuronidase in tissues (e.g., gut microbiota). Contradictions arise from assay conditions:

- Immunosuppression : AcMPAG lacks direct activity but may inhibit IMPDH reversibly under acidic conditions.

- Cytotoxicity : Structural analogs with modified acyl groups exhibit antineoplastic activity without immunosuppression. Use cytotoxicity assays (e.g., CCK-8) and IMPDH inhibition studies to clarify context-dependent effects .

How do UGT polymorphisms impact AcMPAG formation and MPA pharmacokinetics?

UGT1A93 and UGT2B72 variants reduce glucuronidation efficiency, leading to higher MPA exposure and lower AcMPAG/MPAG ratios. Population pharmacokinetic models incorporating genotyping data (e.g., NONMEM) can predict interpatient variability. Clinical studies should stratify patients by genotype during therapeutic drug monitoring (TDM) .

What methodologies are used to assess AcMPAG’s stability in biological matrices?

- Hydrolysis kinetics : Incubate AcMPAG in plasma/buffer (pH 4–8) at 37°C, quantify degradation via LC-MS/MS.

- Protein binding : Use ultrafiltration or equilibrium dialysis to measure unbound fractions.

- Microbial reactivation : Simulate gut microbiota with β-glucuronidase-positive strains (e.g., E. coli) in anaerobic cultures .

How does enterohepatic recirculation (EHC) of AcMPAG affect MPA bioavailability?

Biliary excretion of AcMPAG and subsequent gut hydrolysis by microbiota reintroduce MPA into systemic circulation, causing secondary plasma peaks. To study EHC:

- Use bile duct-cannulated animal models.

- Administer cholestyramine (bile acid sequestrant) to interrupt EHC in clinical trials .

What in vitro systems are suitable for synthesizing AcMPAG for research purposes?

- Hepatocyte cultures : Primary human hepatocytes or HepaRG cells incubated with MPA (10–100 µM) for 24–48 hours.

- Recombinant UGTs : Express UGT1A9/2B7 in insect cell systems (e.g., Sf9) for enzymatic synthesis.

- Validate yield via LC-MS/MS and compare with in vivo metabolite profiles .

How can limited sampling strategies (LSS) optimize AcMPAG monitoring in clinical research?

LSS uses sparse time points (e.g., 0.5, 1, 2 h post-dose) to estimate AUC0-12 via Bayesian forecasting or regression models. Validate LSS against full pharmacokinetic profiles in target populations (e.g., transplant recipients) using Deming regression analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.